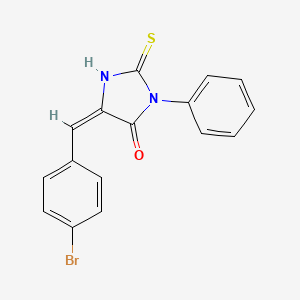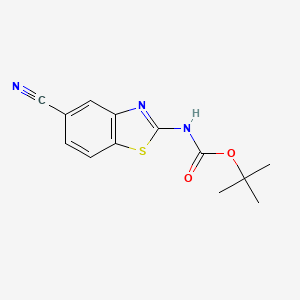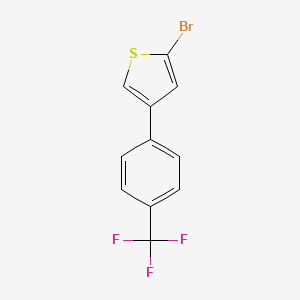
2-Bromo-4-(4-trifluoromethylphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-trifluoromethylphenyl)thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-trifluoromethylphenyl)thiophene typically involves the bromination of 4-(4-trifluoromethylphenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(4-trifluoromethylphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a boronic acid or ester in a solvent such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 2-methoxy-4-(4-trifluoromethylphenyl)thiophene.
Coupling Reactions: Products are typically biaryl compounds, such as 4-(4-trifluoromethylphenyl)-2-phenylthiophene.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-trifluoromethylphenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is utilized in the development of novel materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-trifluoromethylphenyl)thiophene in various applications depends on its chemical reactivity. In organic electronics, its role as a building block in polymers and small molecules influences the electronic properties of the resulting materials. The trifluoromethyl group enhances the electron-withdrawing capability, affecting the compound’s overall electronic characteristics.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(2-trifluoromethylphenyl)thiophene
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromothiophene
Comparison
Compared to other similar compounds, 2-Bromo-4-(4-trifluoromethylphenyl)thiophene is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s reactivity and the properties of the materials synthesized from it. For instance, the electron-withdrawing effect of the trifluoromethyl group can enhance the stability and performance of organic electronic devices.
Propiedades
Fórmula molecular |
C11H6BrF3S |
|---|---|
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
2-bromo-4-[4-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H6BrF3S/c12-10-5-8(6-16-10)7-1-3-9(4-2-7)11(13,14)15/h1-6H |
Clave InChI |
AUQQNETXAJJNMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC(=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride](/img/structure/B15340165.png)
![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)
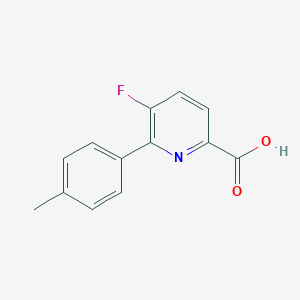
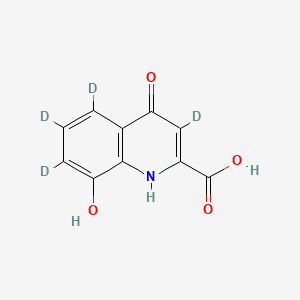
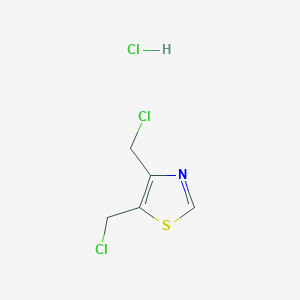
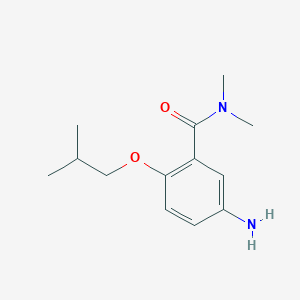


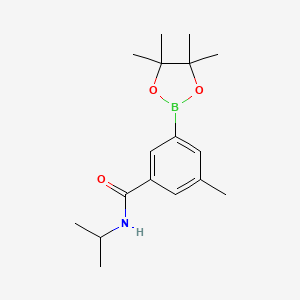
![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
